molecular formula C16H16N4O B11663874 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide

Cat. No.: B11663874
M. Wt: 280.32 g/mol
InChI Key: HCGOUBRDLPJVCP-NSYQEJESSA-N
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Description

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an intermediate alcohol or aldehyde to form the carboxylic acid.

    Addition of the Phenyl Group: This can be done through a Friedel-Crafts acylation or alkylation reaction.

    Formation of the Hydrazide Moiety: This involves the reaction of the carboxylic acid with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenylpyrazole: Another pyrazole derivative with different substituents.

    4-Methyl-1-phenylpyrazole: A pyrazole compound with a methyl group.

    3,5-Diphenylpyrazole: A pyrazole with two phenyl groups.

Uniqueness

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety, in particular, may offer unique reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4O/c21-16(15-13-9-4-10-14(13)18-19-15)20-17-11-5-8-12-6-2-1-3-7-12/h1-3,5-8,11H,4,9-10H2,(H,18,19)(H,20,21)/b8-5+,17-11+

InChI Key

HCGOUBRDLPJVCP-NSYQEJESSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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